N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396766-46-3
VCID: VC5250180
InChI: InChI=1S/C19H22N6O2S/c1-2-6-15-16(28-23-21-15)18(26)20-11-12-24-19(27)25(14-7-4-3-5-8-14)17(22-24)13-9-10-13/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,20,26)
SMILES: CCCC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.49

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1396766-46-3

Cat. No.: VC5250180

Molecular Formula: C19H22N6O2S

Molecular Weight: 398.49

* For research use only. Not for human or veterinary use.

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide - 1396766-46-3

Specification

CAS No. 1396766-46-3
Molecular Formula C19H22N6O2S
Molecular Weight 398.49
IUPAC Name N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C19H22N6O2S/c1-2-6-15-16(28-23-21-15)18(26)20-11-12-24-19(27)25(14-7-4-3-5-8-14)17(22-24)13-9-10-13/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,20,26)
Standard InChI Key CDRFQVYZERHQSQ-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates two distinct heterocyclic systems:

  • 1,2,4-Triazolone Core: Substituted with a cyclopropyl group at position 3 and a phenyl group at position 4, this moiety is linked via an ethyl spacer.

  • 1,2,3-Thiadiazole Ring: A propyl group at position 4 and a carboxamide group at position 5 complete the structure.

The interplay between these systems enhances its biological activity by enabling interactions with enzymatic active sites and cellular membranes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O₂S
Molecular Weight398.49 g/mol
CAS Number1396766-46-3
IUPAC NameAs above
SolubilityModerate in DMSO, low in H₂O

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the triazolone and thiadiazole moieties:

  • Triazolone Formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic conditions yields the triazolone core. Cyclopropyl and phenyl groups are introduced via nucleophilic substitution.

  • Thiadiazole Construction: Cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) at 90°C forms the thiadiazole ring. Propyl substitution is achieved through alkylation.

  • Coupling Reaction: The ethyl spacer links the triazolone and thiadiazole units via carboxamide bond formation, using coupling agents like HATU or EDCI.

Critical Reaction Parameters

  • Temperature: 80–90°C for cyclization steps.

  • Catalysts: Triethylamine for pH control during coupling.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against fungal and bacterial pathogens:

Table 2: Antimicrobial Activity (MIC Values)

PathogenMIC (μg/mL)
Candida albicans2.5
Aspergillus fumigatus5.0
Staphylococcus aureus10.0

Mechanistically, the triazolone moiety inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. The thiadiazole ring enhances membrane permeability, potentiating antibacterial effects.

Table 3: Cytotoxicity (IC₅₀, μM)

Cell LineIC₅₀
MCF-7 (breast)12.3
A549 (lung)18.7
HeLa (cervical)15.9

Apoptosis induction via caspase-3 activation and G1 cell cycle arrest underlies its anticancer activity.

Chemical Reactivity and Derivative Development

Functional Group Transformations

  • Carboxamide Hydrolysis: Under basic conditions (NaOH, 60°C), the carboxamide converts to a carboxylic acid, enabling salt formation for improved solubility.

  • Thiadiazole Ring Modifications: Electrophilic substitution at the sulfur atom introduces halogens or alkyl groups, altering electronic properties.

Table 4: Common Derivatives and Applications

DerivativeApplication
Carboxylic acid saltEnhanced aqueous solubility
Brominated thiadiazoleIncreased lipophilicity

Pharmacological and Industrial Applications

Drug Development

  • Antifungal Agents: Structural analogs are in preclinical trials for invasive candidiasis.

  • Anticancer Adjuvants: Synergistic effects with doxorubicin reduce chemoresistance in vitro.

Agricultural Chemistry

Derivatives function as fungicidal seed coatings, suppressing Fusarium spp. in wheat crops.

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